(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone
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Description
Scientific Research Applications
Metabolism and Pharmacokinetics
Research has explored the metabolism, excretion, and pharmacokinetics of structurally related compounds, shedding light on how similar molecules are processed within biological systems. For example, the study by Sharma et al. (2012) examines the disposition of a dipeptidyl peptidase IV inhibitor, detailing its absorption, main routes of metabolism, and elimination patterns in rats, dogs, and humans. This research highlights the compound's hydroxylation at the pyrimidine ring and other metabolic pathways, providing insights into how similar compounds might be metabolized in the body Sharma et al., 2012.
Chemical Synthesis and Characterization
The synthesis and characterization of novel compounds with potential pharmacological activities are fundamental aspects of drug development. Research by Bhat et al. (2018) on the synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moiety through a one-pot Biginelli synthesis demonstrates the creation of compounds with potential therapeutic applications. This study underscores the importance of chemical synthesis in generating new molecules for further biological evaluation Bhat et al., 2018.
Antimicrobial Activity
The antimicrobial properties of novel compounds are of significant interest, especially in the face of rising antibiotic resistance. Patel et al. (2011) synthesized new pyridine derivatives with demonstrated antimicrobial activity, highlighting the potential of such molecules in combating bacterial and fungal infections. This research points to the broader applicability of structurally similar compounds in addressing critical healthcare challenges Patel et al., 2011.
Tubulin Polymerization Inhibition
The study of compounds as inhibitors of tubulin polymerization is crucial in cancer research, given the role of microtubule dynamics in cell division. Prinz et al. (2017) investigated N-heterocyclic (4-Phenylpiperazin-1-yl)methanones derived from phenoxazine and phenothiazine, finding potent inhibitors of tubulin polymerization. Such research highlights the potential of compounds with similar structural features in the development of novel anticancer therapies Prinz et al., 2017.
Properties
IUPAC Name |
[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N5OS/c1-13-24-16(20(21,22)23)11-17(25-13)27-7-9-28(10-8-27)19(29)15-12-30-18(26-15)14-5-3-2-4-6-14/h2-6,11-12H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOOTOVLKYZEBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CSC(=N3)C4=CC=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.